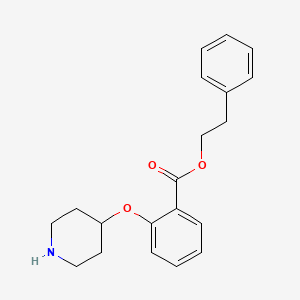
2-Phenylethyl 2-piperidin-4-yloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethyl 2-piperidin-4-yloxybenzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylethyl group attached to a piperidin-4-yloxybenzoate moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 2-piperidin-4-yloxybenzoate typically involves the reaction of 2-phenylethyl bromide with 4-piperidone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylethyl 2-piperidin-4-yloxybenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Phenylethyl 2-piperidin-4-yloxybenzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenylethyl 2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethyl group enhances its binding affinity to these targets, leading to various biological effects . The compound may also modulate signaling pathways, influencing cellular processes and responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenethyl-4-piperidinone: A precursor in the synthesis of fentanyl and its analogs.
N-(1-Phenethyl-4-piperidinyl)propionanilide: Known for its potent analgesic properties.
N-(1-(2-Phenoxyethyl)-4-piperidinyl)propionanilide: Exhibits similar biological activities but with different pharmacokinetic profiles.
Uniqueness
2-Phenylethyl 2-piperidin-4-yloxybenzoate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H23NO3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-phenylethyl 2-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C20H23NO3/c22-20(23-15-12-16-6-2-1-3-7-16)18-8-4-5-9-19(18)24-17-10-13-21-14-11-17/h1-9,17,21H,10-15H2 |
InChI-Schlüssel |
FASGYINANSOOKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CC=CC=C2C(=O)OCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)






![tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate](/img/structure/B13870914.png)

![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)


![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
